Cas no 104367-49-9 (Benzeneacetonitrile, a-methyl-a-2-propen-1-yl-)

104367-49-9 structure
Nome do Produto:Benzeneacetonitrile, a-methyl-a-2-propen-1-yl-
Benzeneacetonitrile, a-methyl-a-2-propen-1-yl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneacetonitrile, a-methyl-a-2-propen-1-yl-
- 2-METHYL-2-PHENYL-PENT-4-ENENITRILE
- 2-methyl-2-phenylpent-4-enenitrile
- 2-methyl-2-phenyl-4-pentenenitrile
- 2-Methyl-2-phenyl-4-pentenonitrile
- Benzeneacetonitrile,a-methyl-a-2-propen-1-yl
- Benzeneacetonitrile,a-methyl-a-2-propenyl-(9CI)
- SCHEMBL5779039
- IWIWGVIGABEPHB-UHFFFAOYSA-N
- AKOS006289354
- 104367-49-9
- DTXSID90440991
-
- Inchi: InChI=1S/C12H13N/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3
- Chave InChI: IWIWGVIGABEPHB-UHFFFAOYSA-N
- SMILES: C=CCC(C1C=CC=CC=1)(C)C#N
Propriedades Computadas
- Massa Exacta: 171.10500
- Massa monoisotópica: 171.104799419g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 3
- Complexidade: 217
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 23.8Ų
- XLogP3: 3.1
Propriedades Experimentais
- PSA: 23.79000
- LogP: 3.04398
Benzeneacetonitrile, a-methyl-a-2-propen-1-yl- Informações de segurança
Benzeneacetonitrile, a-methyl-a-2-propen-1-yl- Dados aduaneiros
- CÓDIGO SH:2926909090
- Dados aduaneiros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Benzeneacetonitrile, a-methyl-a-2-propen-1-yl- Literatura Relacionada
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
104367-49-9 (Benzeneacetonitrile, a-methyl-a-2-propen-1-yl-) Produtos relacionados
- 13706-68-8(Phenylsuccinonitrile)
- 769-68-6(2-Phenylbutyronitrile)
- 5558-29-2(3-Methyl-2-phenylbutanenitrile)
- 918312-71-7(Didestriazole Anastrozole Dimer Impurity)
- 1396811-01-0(1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate)
- 380623-13-2(1-(2-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid)
- 2248284-26-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(ethylsulfanyl)pyridine-3-carboxylate)
- 2549000-44-2(2-(3,5-dimethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)
- 2034229-50-8(3-{[1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile)
- 1931997-83-9(tert-butyl N-[(1R,4S)-4-(benzyloxycarbonylamino)cyclopent-2-en-1-yl]carbamate)
Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
